![molecular formula C13H12N6O2S B2461304 7-(乙酰氨基硫代)-3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶 CAS No. 941906-18-9](/img/structure/B2461304.png)
7-(乙酰氨基硫代)-3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
科学研究应用
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Its anticancer properties have been explored in various studies, showing efficacy against different cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties .
作用机制
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is crucial for USP28 inhibition . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The compound exhibits potent inhibitory activity against USP28 . This results in the suppression of various malignancies, making it a potential candidate for cancer therapy .
准备方法
The synthesis of 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by its fusion with a pyrimidine ring. The final step involves the introduction of the sulfanylacetamide group. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
化学反应分析
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanylacetamide group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
相似化合物的比较
Similar compounds to 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity. For instance:
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also studied for their kinase inhibitory activity. The uniqueness of 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-21-9-4-2-3-8(5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNWEDPLOZKHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)
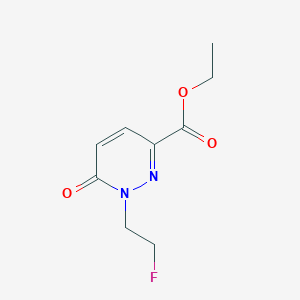
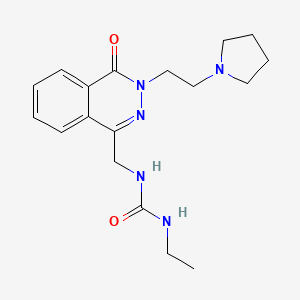
![2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2461231.png)
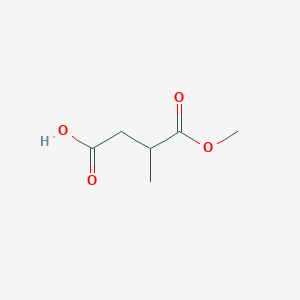
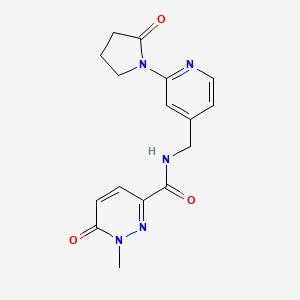
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2461235.png)
![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2461238.png)
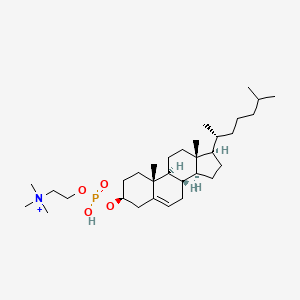
![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)
![2-(benzylsulfanyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2461244.png)
